BenchChemオンラインストアへようこそ!

1-Phenylcyclopentanecarboxylicacid2-(2-diethylaMinoethoxy)ethylestercitrate

Sigma-1 receptor agonism Receptor selectivity profiling Antitussive pharmacology

1-Phenylcyclopentanecarboxylic acid 2-(2-diethylaminoethoxy)ethyl ester citrate (CAS 23142-01-0), also designated carbetapentane citrate or pentoxyverine citrate, is a non-opioid, centrally acting antitussive agent. The compound functions as a sigma-1 (σ1) receptor agonist and muscarinic M1 receptor antagonist, with additional affinity at 5-HT3 receptors.

Molecular Formula C32H47NO17
Molecular Weight 717.7 g/mol
Cat. No. B11935398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopentanecarboxylicacid2-(2-diethylaMinoethoxy)ethylestercitrate
Molecular FormulaC32H47NO17
Molecular Weight717.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C20H31NO3.2C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyLNGIGTKMPKTCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylcyclopentanecarboxylic Acid 2-(2-Diethylaminoethoxy)ethyl Ester Citrate (Carbetapentane Citrate) – Procurement-Relevant Compound Profile


1-Phenylcyclopentanecarboxylic acid 2-(2-diethylaminoethoxy)ethyl ester citrate (CAS 23142-01-0), also designated carbetapentane citrate or pentoxyverine citrate, is a non-opioid, centrally acting antitussive agent [1]. The compound functions as a sigma-1 (σ1) receptor agonist and muscarinic M1 receptor antagonist, with additional affinity at 5-HT3 receptors [2]. It belongs to the 2-(2-diethylaminoethoxy)ethyl ester pharmacophore class that includes oxeladin and butamirate, but is structurally differentiated by its 1-phenylcyclopentanecarboxylate moiety, which imparts a distinctive receptor selectivity profile not shared by its α-phenylbutyrate-based congeners [3]. The citrate salt form (molecular weight 525.59 g/mol) confers high aqueous solubility suitable for liquid oral formulations .

Why Carbetapentane Citrate Cannot Be Replaced by Butamirate Citrate or Oxeladin Citrate in Scientific Procurement


Although carbetapentane, butamirate, and oxeladin share a common 2-(2-diethylaminoethoxy)ethyl ester side chain, they diverge critically at the carboxylic acid moiety: carbetapentane bears a 1-phenylcyclopentanecarboxylate, butamirate a 2-phenylbutyrate, and oxeladin a 2-ethyl-2-phenylbutyrate [1]. This structural divergence produces quantitatively distinct receptor binding profiles, solubility properties, and pharmacological safety margins that render the compounds non-interchangeable. Carbetapentane is the only member of this triad for which well-characterized sigma-1/sigma-2 selectivity ratios, multi-target receptor engagement data (σ1, M1, 5-HT3), and a supratherapeutic-dose cardiac safety trial (QTc) are simultaneously published [2]. Procuring butamirate or oxeladin as a 'class substitute' therefore introduces binding-profile uncertainty, formulation compatibility risk, and absent human cardiac safety documentation that directly undermine experimental reproducibility and regulatory compliance [3].

Quantitative Differential Evidence Guide – 1-Phenylcyclopentanecarboxylic Acid 2-(2-Diethylaminoethoxy)ethyl Ester Citrate vs. Closest Analogs


Sigma-1 vs. Sigma-2 Receptor Selectivity Ratio Differentiates Carbetapentane from Oxeladin

Carbetapentane citrate displays a measurable σ1/σ2 selectivity window (~22-fold), whereas oxeladin citrate is essentially σ1-exclusive with negligible σ2 binding. This difference is pharmacologically meaningful because σ2 engagement may contribute to the anticonvulsant and spasmolytic activities documented for carbetapentane but not for oxeladin . The selectivity profile of butamirate remains unquantified in published literature, preventing any meaningful σ1/σ2 comparison [1].

Sigma-1 receptor agonism Receptor selectivity profiling Antitussive pharmacology

Multi-Target Receptor Engagement: Carbetapentane's σ1 / M1 mAChR / 5-HT3 Triad vs. Oxeladin's Single-Target σ1 Profile

Carbetapentane engages three pharmacologically relevant targets with quantified affinities: σ1 (Ki = 41 nM), M1 muscarinic acetylcholine receptor (Ki = 76 nM), and 5-HT3 serotonin receptor (Ki = 7.9 nM) [1]. Oxeladin, in contrast, is characterized solely as a selective σ1 agonist (Ki = 25 nM) with no published affinity for M1 or 5-HT3 . The M1 antagonism provides peripheral bronchodilatory and anti-secretory effects complementary to the central σ1-mediated cough suppression; the 5-HT3 affinity may contribute to antiemetic properties [2]. Butamirate's receptor targets are not defined in current literature [3].

Muscarinic M1 antagonism Serotonin 5-HT3 receptor Polypharmacology

Aqueous Solubility Superiority Over Butamirate Citrate – Direct Formulation-Relevant Comparison

Carbetapentane citrate is freely soluble in water at 100 mg/mL (190.26 mM at 25°C), enabling direct formulation into syrups, drops, and oral solutions without co-solvents . In stark contrast, butamirate citrate is reported as practically insoluble in water and requires alcohol, acetone, or ether for dissolution [1]. This difference is not marginal—it determines whether a compound can be formulated as an aqueous pediatric syrup or requires an alcoholic vehicle. Oxeladin citrate is also water-soluble, but its regulatory status (withdrawn in several markets due to carcinogenicity concerns in animal studies) limits its procurement feasibility [2].

Aqueous solubility Pre-formulation Liquid dosage forms

Cardiac Safety at Supratherapeutic Doses: Phase I QTc Trial Data Absent for Oxeladin and Butamirate

A randomized, placebo-controlled, single-blind, two-way crossover Phase I trial (n=18 healthy volunteers) demonstrated that a supratherapeutic single oral dose of 121.5 mg carbetapentane (192 mg citrate salt, equivalent to the maximum recommended total daily dose for cough treatment) produced no clinically relevant QTc prolongation: mean QTc changes remained below 2.3 ms from baseline, and the upper 95% confidence interval of the difference vs. placebo was 8.5 ms [1]. This level of cardiac safety documentation—conducted at 4× the standard single dose—has no published counterpart for oxeladin citrate or butamirate citrate at supratherapeutic exposure levels [2]. Many non-opioid antitussives, including some antihistamine-based products, carry QTc prolongation warnings that restrict their use in polypharmacy or cardiovascular-risk populations.

Cardiac safety QTc prolongation Phase I clinical trial

In Vivo Antitussive Potency in Guinea-Pig Citric Acid Cough Model vs. Dextromethorphan

In the standardized guinea-pig citric-acid-induced cough model, intraperitoneal carbetapentane inhibits cough at 1–5 mg/kg, whereas dextromethorphan (the prototypical non-opioid antitussive and sigma receptor ligand) requires 30 mg/kg i.p. to achieve comparable cough suppression [1]. This represents an approximately 6- to 30-fold potency advantage on a mg/kg basis. The antitussive effect of carbetapentane in this model is sigma-1-receptor-mediated, as demonstrated by reversal with the selective σ1 antagonist BD 1047 (1–5 mg/kg i.p.) [2]. Comparable in vivo cough-suppression ED50 data for oxeladin and butamirate using this same citric-acid model and route are absent from the published literature [3].

Citric acid cough model Guinea-pig antitussive assay Sigma-1 agonist in vivo potency

Procurement-Guiding Application Scenarios for 1-Phenylcyclopentanecarboxylic Acid 2-(2-Diethylaminoethoxy)ethyl Ester Citrate


Sigma-1 Receptor Pharmacology Studies Requiring Defined σ1/σ2 Selectivity

When designing sigma receptor binding or functional assays, carbetapentane citrate provides a σ1-preferring agonist with a quantifiable ~22-fold selectivity over σ2 (σ1 Ki = 41 nM vs. σ2 Ki = 894 nM), making it suitable as both a reference agonist and a comparator for novel sigma ligands . Unlike oxeladin—which is σ1-exclusive and lacks measurable σ2 binding—carbetapentane allows researchers to assess σ2-mediated contributions to cellular responses. The compound's additional M1 muscarinic antagonism (Ki = 76 nM) must be controlled for in sigma-focused studies by including a selective M1 antagonist control arm [1].

Aqueous-Based In Vivo Cough Model Dosing Without Organic Co-Solvents

For guinea-pig or rodent cough models requiring intraperitoneal or oral gavage administration, carbetapentane citrate's water solubility of 100 mg/mL permits preparation of aqueous dosing solutions without DMSO, ethanol, or cyclodextrin vehicles that may independently modulate cough reflexes . This directly contrasts with butamirate citrate, which is practically insoluble in water and necessitates organic co-solvents that complicate vehicle-controlled experimental design [1]. Carbetapentane is effective at 1–5 mg/kg i.p. in the citric-acid cough model, a dose range readily achievable with aqueous formulations [2].

Investigator-Initiated Clinical Trials Requiring Documented Cardiac Safety

Carbetapentane citrate is the only compound in the 2-(2-diethylaminoethoxy)ethyl ester antitussive class with a published Phase I cardiac safety trial demonstrating absence of QTc prolongation at a supratherapeutic single oral dose (121.5 mg; upper CI of ΔQTc vs. placebo = 8.5 ms) . This evidence directly supports IRB and ethics committee applications for clinical studies enrolling patients with cardiovascular risk factors, concomitant QT-prolonging medications, or electrolyte abnormalities. Oxeladin has been withdrawn in multiple jurisdictions due to carcinogenicity findings, and butamirate lacks any comparable cardiac safety documentation [1].

Polypharmacology Research on Dual σ1 Agonist / M1 Antagonist Mechanisms

Carbetapentane is uniquely positioned among its class for studies investigating the therapeutic intersection of sigma-1 agonism and muscarinic M1 antagonism. With Ki values of 41 nM (σ1), 76 nM (M1), and 7.9 nM (5-HT3), it is the only antitussive ester in this chemical series for which all three targets are simultaneously quantified . This multi-target profile is particularly relevant for research on cough hypersensitivity syndrome, where both central cough-reflex sensitization (σ1) and peripheral cholinergic bronchoconstriction/hypersecretion (M1) are implicated [1]. Neither oxeladin (σ1-only) nor butamirate (targets uncharacterized) can serve this experimental purpose.

Quote Request

Request a Quote for 1-Phenylcyclopentanecarboxylicacid2-(2-diethylaMinoethoxy)ethylestercitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.